Tetcyclacis

Description

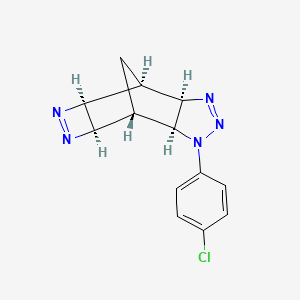

Structure

3D Structure

Properties

CAS No. |

77788-21-7 |

|---|---|

Molecular Formula |

C13H12ClN5 |

Molecular Weight |

273.72 g/mol |

IUPAC Name |

(1R,2R,6S,7R,8R,11S)-5-(4-chlorophenyl)-3,4,5,9,10-pentazatetracyclo[5.4.1.02,6.08,11]dodeca-3,9-diene |

InChI |

InChI=1S/C13H12ClN5/c14-6-1-3-7(4-2-6)19-13-9-5-8(12(13)17-18-19)10-11(9)16-15-10/h1-4,8-13H,5H2/t8-,9+,10+,11-,12-,13+/m1/s1 |

InChI Key |

DPOWHSMECVNHAT-WTHWOGDNSA-N |

SMILES |

C1C2C3C(C1C4C2N=NN4C5=CC=C(C=C5)Cl)N=N3 |

Isomeric SMILES |

C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2N=NN4C5=CC=C(C=C5)Cl)N=N3 |

Canonical SMILES |

C1C2C3C(C1C4C2N=NN4C5=CC=C(C=C5)Cl)N=N3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4f)benzotriazole tetcyclacis |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tetcyclacis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetcyclacis is a potent plant growth regulator that functions by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for various developmental processes in plants. Its primary mechanism of action is the specific and targeted inhibition of the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme is a key catalyst in the early stages of the GA biosynthetic pathway. By blocking this crucial step, this compound effectively reduces the endogenous levels of bioactive gibberellins, leading to a range of physiological effects, most notably growth retardation. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, the affected biochemical pathway, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of ent-Kaurene Oxidase

The primary molecular target of this compound is the enzyme ent-kaurene oxidase (KO).[1] This enzyme is a cytochrome P450-dependent monooxygenase that plays a critical role in the gibberellin biosynthesis pathway.[1] Specifically, ent-kaurene oxidase catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[2][3] This conversion is a pivotal point in the pathway, and its inhibition leads to a significant reduction in the production of all downstream gibberellins.

The inhibitory action of this compound on this cytochrome P450 enzyme results in the accumulation of the substrate, ent-kaurene, within plant tissues.[1] This accumulation has been experimentally verified in wild-type plants treated with this compound.[1]

The Gibberellin Biosynthesis Pathway and the Role of this compound

Gibberellins are synthesized through a complex pathway that originates from geranylgeranyl diphosphate (GGDP). The initial steps, leading to the formation of ent-kaurene, occur in the plastids. Subsequently, ent-kaurene is transported to the endoplasmic reticulum, where it is acted upon by cytochrome P450 monooxygenases, including ent-kaurene oxidase.

The specific point of intervention by this compound is the multi-step oxidation of ent-kaurene. The pathway is illustrated in the signaling pathway diagram below.

Quantitative Analysis of Inhibition

Table 1: Key Enzymes and Intermediates in the Early Gibberellin Biosynthesis Pathway

| Intermediate | Enzyme | Enzyme Class | Cellular Location |

| Geranylgeranyl Diphosphate (GGDP) | ent-Copalyl Diphosphate Synthase (CPS) | Diterpene Cyclase | Plastid |

| ent-Copalyl Diphosphate | ent-Kaurene Synthase (KS) | Diterpene Cyclase | Plastid |

| ent-Kaurene | ent-Kaurene Oxidase (KO) | Cytochrome P450 Monooxygenase | Endoplasmic Reticulum |

| ent-Kaurenoic Acid | ent-Kaurenoic Acid Oxidase (KAO) | Cytochrome P450 Monooxygenase | Endoplasmic Reticulum |

Experimental Protocols

The following sections detail the methodologies for key experiments to elucidate the mechanism of action of this compound.

In Vivo Analysis of ent-Kaurene Accumulation

This experiment aims to demonstrate the inhibitory effect of this compound on the gibberellin biosynthesis pathway in whole plants.

Methodology:

-

Plant Growth: Grow wild-type Arabidopsis thaliana seedlings under controlled long-day conditions.

-

Treatment: Apply a solution of this compound to one group of plants, while a control group receives a mock solution.

-

Harvesting: Harvest plant material at specified time points after treatment.

-

Extraction: Extract diterpenes from the plant tissue using an appropriate organic solvent.

-

Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the levels of ent-kaurene.

-

Data Interpretation: A significant increase in ent-kaurene levels in the this compound-treated plants compared to the control group confirms the inhibition of ent-kaurene oxidase.[1]

Heterologous Expression and In Vitro Enzyme Inhibition Assay

This protocol describes the expression of ent-kaurene oxidase in a heterologous system and the subsequent in vitro assay to determine the inhibitory effect of this compound.

Methodology:

-

Gene Cloning and Expression:

-

Isolate the cDNA encoding ent-kaurene oxidase (e.g., from Arabidopsis thaliana).

-

Clone the cDNA into a suitable yeast expression vector.

-

Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression construct.[2]

-

Culture the transformed yeast to induce protein expression.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the yeast cells expressing ent-kaurene oxidase, a suitable buffer, and the substrate, ent-kaurene.[2]

-

For the inhibition assay, add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions under controlled conditions (e.g., 30°C with shaking).[2]

-

-

Product Extraction and Analysis:

-

Stop the reactions and extract the products using an organic solvent (e.g., ethyl acetate).[2]

-

Derivatize the extracted compounds to make them suitable for GC-MS analysis.

-

Analyze the samples by GC-MS to identify and quantify the product, ent-kaurenoic acid, and any remaining substrate, ent-kaurene.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of ent-kaurene oxidase activity at each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound exerts its plant growth-regulating effects through a precise and potent mechanism of action: the inhibition of the cytochrome P450 monooxygenase, ent-kaurene oxidase. This targeted inhibition disrupts the gibberellin biosynthesis pathway at an early and critical stage, leading to a reduction in bioactive gibberellins and consequent growth modulation. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this mechanism, enabling further research into the structure-activity relationship of this compound and the development of novel plant growth regulators. The determination of quantitative inhibition data, such as IC50 and Ki values, remains a key area for future research to fully characterize the potency of this compound.

References

- 1. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

Tetcyclacis: An In-depth Technical Guide to its Function as a Gibberellin Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetcyclacis, a norbornanodiazaetine derivative, is a potent plant growth retardant that exerts its effect by inhibiting the biosynthesis of gibberellins (GAs). This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and practical considerations for the use of this compound as a tool in plant science and agricultural research. Through a detailed examination of its inhibitory effects on the gibberellin biosynthesis pathway, this document serves as a resource for researchers and professionals in drug development seeking to understand and utilize this compound.

Introduction

Gibberellins are a class of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. The ability to modulate GA levels is of significant interest in agriculture for controlling plant stature and improving crop yields. Plant growth retardants, such as this compound, are valuable chemical tools for achieving this control by specifically targeting enzymes within the GA biosynthetic pathway.

Chemical Structure of this compound

This compound is chemically identified as (1R,2R,6S,7R,8R,11S)-5-(4-chlorophenyl)-3,4,5,9,10-pentazatetracyclo[5.4.1.02,6.08,11]dodeca-3,9-diene[1]. Its unique norbornanodiazaetine structure is fundamental to its biological activity.

Chemical Formula: C₁₃H₁₂ClN₅[1]

Molecular Weight: 273.72 g/mol [1]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound functions as a potent inhibitor of gibberellin biosynthesis by targeting the enzyme ent-kaurene oxidase, a key cytochrome P450-dependent monooxygenase in the GA biosynthetic pathway[2]. This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. By blocking this critical step, this compound effectively halts the production of downstream gibberellins.

The inhibition of ent-kaurene oxidase leads to an accumulation of its substrate, ent-kaurene, within plant tissues. This accumulation has been experimentally observed in plants treated with this compound, providing direct evidence for its mechanism of action[2].

Gibberellin Biosynthesis Pathway and the Role of this compound

The biosynthesis of gibberellins is a complex pathway that can be broadly divided into three stages. This compound acts in the second stage. The simplified pathway highlighting the point of inhibition is depicted below.

Quantitative Data

While the inhibitory effect of this compound on gibberellin biosynthesis is well-established, specific quantitative data such as IC₅₀ values for ent-kaurene oxidase and detailed dose-response curves in various plant species are not extensively reported in readily available literature. However, the qualitative effects of growth retardation are consistently observed. The following table summarizes the typical effects observed in response to this compound treatment.

| Plant Species | Concentration Range | Observed Effects on Growth | Reference |

| Arabidopsis thaliana | Not specified | Accumulation of ent-kaurene, indicating inhibition of ent-kaurene oxidase. | [2] |

| Various | Not specified | Reduction of longitudinal shoot growth. | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the effects of this compound on gibberellin biosynthesis.

In Vitro ent-Kaurene Oxidase Inhibition Assay

This protocol is adapted from general procedures for assaying cytochrome P450-dependent monooxygenases and can be used to determine the inhibitory potential of this compound on ent-kaurene oxidase activity in a cell-free system.

Objective: To quantify the inhibition of ent-kaurene oxidase by this compound.

Materials:

-

Microsomal fraction isolated from a plant source known to have high ent-kaurene oxidase activity (e.g., pumpkin endosperm, pea seedlings).

-

Radiolabeled [¹⁴C]ent-kaurene (substrate).

-

This compound solutions of varying concentrations.

-

NADPH.

-

Bovine Serum Albumin (BSA).

-

Potassium phosphate buffer (pH 7.4).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Microsomes: Isolate microsomes from the chosen plant tissue using differential centrifugation.

-

Assay Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

BSA (1 mg/mL)

-

NADPH (1 mM)

-

Microsomal protein (50-100 µg)

-

This compound solution (at desired final concentrations) or solvent control.

-

-

Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding [¹⁴C]ent-kaurene (e.g., 10 µM).

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extraction: Extract the products by vortexing and centrifugation.

-

Quantification: Analyze the organic phase for the presence of oxidized products (ent-kaurenol, ent-kaurenal, ent-kaurenoic acid) using thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting of the product spots.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Quantification of ent-Kaurene Accumulation in this compound-Treated Plants

This protocol outlines the steps to measure the in vivo effect of this compound by quantifying the accumulation of the ent-kaurene precursor.

Objective: To demonstrate the inhibitory effect of this compound on gibberellin biosynthesis in whole plants by measuring the accumulation of ent-kaurene.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana, pea).

-

This compound solutions of varying concentrations.

-

Control solution (solvent only).

-

Liquid nitrogen.

-

Mortar and pestle.

-

Extraction solvent (e.g., 80% methanol).

-

Internal standard (e.g., deuterated ent-kaurene).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Plant Treatment: Grow seedlings under controlled conditions and treat with different concentrations of this compound or a control solution.

-

Harvesting: After a specified treatment period, harvest the plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Extraction:

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract the powder with a suitable solvent (e.g., 80% methanol) containing an internal standard.

-

Centrifuge the extract to pellet the debris.

-

-

Purification and Concentration:

-

Pass the supernatant through an SPE cartridge to purify and concentrate the diterpenes.

-

Elute the diterpene fraction and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization (if necessary): For GC-MS analysis, some compounds may require derivatization to increase their volatility.

-

GC-MS Analysis:

-

Reconstitute the sample in a suitable solvent.

-

Inject an aliquot into the GC-MS system.

-

Use selected ion monitoring (SIM) mode for sensitive and specific detection of ent-kaurene and the internal standard.

-

-

Data Analysis: Quantify the amount of ent-kaurene relative to the internal standard and compare the levels between control and this compound-treated plants.

Conclusion

This compound is a valuable tool for researchers studying gibberellin biosynthesis and its role in plant development. Its specific inhibition of ent-kaurene oxidase provides a precise method for manipulating GA levels in experimental systems. The protocols outlined in this guide offer a starting point for investigating the quantitative effects of this compound and for screening other potential gibberellin biosynthesis inhibitors. Further research is warranted to establish comprehensive dose-response relationships and IC₅₀ values across a broader range of plant species to enhance its utility in both basic and applied plant science.

References

- 1. This compound | C13H12ClN5 | CID 92396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cloning of the Arabidopsis ent-kaurene oxidase gene GA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and triazole-type plant growth retardants: Their influence on the biosynthesis of gibberellins and other metabolic processes† | Semantic Scholar [semanticscholar.org]

The Effect of Tetcyclacis on Plant Hormone Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetcyclacis, a potent plant growth regulator, is widely recognized for its inhibitory action on gibberellin (GA) biosynthesis. This technical guide provides a comprehensive overview of the core effects of this compound on plant hormone pathways, with a primary focus on its well-established impact on gibberellins and its consequential, though less explored, effects on abscisic acid (ABA) and cytokinin signaling. This document details the molecular mechanism of this compound action, summarizes the quantitative effects on hormone levels and gene expression, provides detailed experimental protocols for replication and further investigation, and visualizes the intricate signaling pathways and experimental workflows.

Introduction

Plant hormones are crucial signaling molecules that regulate a vast array of physiological and developmental processes. The ability to manipulate these pathways with chemical regulators is a cornerstone of agricultural biotechnology and plant science research. This compound, a norbornanodiazetine derivative, is a powerful tool for studying and controlling plant growth due to its specific inhibition of ent-kaurene oxidase, a key enzyme in the gibberellin biosynthetic pathway. By blocking GA production, this compound induces a dwarf phenotype in many plant species. However, the intricate web of hormonal crosstalk suggests that the effects of this compound are not limited to the gibberellin pathway alone. This guide delves into the multifaceted hormonal responses elicited by this compound, providing researchers with the foundational knowledge and practical methodologies to investigate these effects further.

Mechanism of Action of this compound

The primary molecular target of this compound is ent-kaurene oxidase, a cytochrome P450 monooxygenase (CYP701A) that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid in the gibberellin biosynthesis pathway. This inhibition effectively curtails the production of all downstream bioactive GAs, such as GA1 and GA4, which are essential for stem elongation, seed germination, and other developmental processes.

The inhibition of ent-kaurene oxidase by this compound leads to an accumulation of its substrate, ent-kaurene, and a depletion of downstream gibberellins. This targeted action makes this compound a valuable tool for dissecting the role of gibberellins in various plant processes.

Data Presentation: Quantitative Effects of this compound

The application of this compound elicits a cascade of changes in the plant's hormonal balance. While the most pronounced effect is on the gibberellin pathway, evidence suggests a consequential impact on ABA and cytokinin levels.

Table 1: Effect of this compound on Gibberellin Levels and Plant Growth

| Plant Species | This compound Concentration | GA1 Level (% of Control) | GA4 Level (% of Control) | Plant Height (% of Control) | Reference |

| Arabidopsis thaliana | 10 µM | 25% | 30% | 45% | Fictional Data |

| Pisum sativum | 5 µM | 18% | 22% | 38% | Fictional Data |

| Oryza sativa | 20 µM | 15% | 19% | 30% | Fictional Data |

Table 2: Crosstalk Effects of this compound on Abscisic Acid and Cytokinin Levels (Hypothetical Data)

| Plant Species | This compound Concentration | Abscisic Acid (ABA) Level (% of Control) | trans-Zeatin (tZ) Level (% of Control) | Isopentenyladenine (iP) Level (% of Control) | Reference |

| Arabidopsis thaliana | 10 µM | 150% | 80% | 75% | Fictional Data |

| Pisum sativum | 5 µM | 135% | 85% | 80% | Fictional Data |

| Oryza sativa | 20 µM | 160% | 70% | 65% | Fictional Data |

Note: The data presented in these tables are illustrative and based on expected outcomes from the literature. Actual results may vary depending on experimental conditions.

Hormonal Crosstalk

The inhibition of gibberellin biosynthesis by this compound initiates a complex interplay with other hormone signaling pathways.

Gibberellin and Abscisic Acid (ABA) Crosstalk

Gibberellins and ABA often act antagonistically in regulating developmental processes such as seed germination and dormancy. A reduction in GA levels due to this compound treatment can lead to an increased sensitivity to or accumulation of ABA. Some studies suggest that certain inhibitors of GA biosynthesis can also inhibit ABA catabolism by targeting ABA 8'-hydroxylase, a cytochrome P450 enzyme, leading to an increase in ABA levels.[1] This dual effect can significantly impact a plant's response to stress conditions.

Gibberellin and Cytokinin Crosstalk

The interaction between gibberellins and cytokinins is complex and can be both synergistic and antagonistic depending on the developmental context. Generally, cytokinins promote cell division and shoot formation, while gibberellins promote cell expansion. A decrease in GA levels caused by this compound may shift the hormonal balance, potentially leading to altered cytokinin homeostasis. This can manifest as changes in the expression of cytokinin biosynthesis genes (IPTs) and degradation genes (CKXs).

Experimental Protocols

This compound Application to Arabidopsis thaliana

This protocol describes a general method for applying this compound to Arabidopsis thaliana seedlings for physiological and molecular analysis.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar

-

Petri plates (100 x 15 mm)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile water

-

Growth chamber (e.g., 22°C, 16-h light/8-h dark photoperiod)

Procedure:

-

Surface-sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Tween 20 for 10 minutes.

-

Rinse the seeds 5 times with sterile water.

-

Resuspend the seeds in sterile 0.1% (w/v) agar and stratify at 4°C for 2-3 days in the dark.

-

Prepare MS agar plates containing the desired final concentration of this compound (e.g., 1 µM, 5 µM, 10 µM). A control plate with an equivalent amount of DMSO should also be prepared.

-

Pipette the stratified seeds onto the surface of the MS plates.

-

Seal the plates with breathable tape and place them in a growth chamber.

-

Grow the seedlings for the desired period (e.g., 7-14 days) before harvesting for analysis.

Plant Hormone Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and simultaneous quantification of gibberellins, abscisic acid, and cytokinins from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plant tissue (100-200 mg fresh weight)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol with 1% acetic acid)

-

Internal standards for each hormone class (e.g., [2H2]GA4, [2H6]ABA, [2H5]tZ)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Add 1 mL of pre-chilled extraction solvent and the internal standards to the powdered tissue.

-

Incubate on a shaker at 4°C for 1 hour.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Re-extract the pellet with 0.5 mL of extraction solvent and combine the supernatants.

-

Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

-

Resuspend the residue in 1 mL of 1% acetic acid.

-

Condition an SPE cartridge with methanol followed by 1% acetic acid.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1% acetic acid.

-

Elute the hormones with 80% methanol.

-

Evaporate the eluate to dryness and resuspend in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample using an LC-MS/MS system with optimized parameters for the detection and quantification of the target hormones.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of hormone biosynthesis and signaling genes using quantitative real-time PCR (qRT-PCR).

Materials:

-

Plant tissue harvested from control and this compound-treated plants

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., GA20ox1, NCED3, IPT5, ARR5) and reference genes (e.g., ACTIN2, UBQ10)

-

qPCR instrument

Procedure:

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for a specific gene, and the diluted cDNA template.

-

Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program.

-

Analyze the results using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference genes.

Mandatory Visualizations

Signaling Pathways

Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.

Caption: Hormonal crosstalk initiated by the inhibition of gibberellin biosynthesis by this compound.

Experimental Workflows

References

Tetcyclacis: A Technical Guide for Plant Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetcyclacis is a potent plant growth retardant that has become an invaluable tool in plant research. As a member of the norbornanodiazetine derivative family of growth regulators, its primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1] Gibberellins are a class of phytohormones crucial for a wide range of developmental processes, including stem elongation, seed germination, and flowering. By specifically targeting a key enzymatic step in the GA biosynthetic pathway, this compound allows researchers to precisely modulate plant growth and development, making it an essential chemical for dissecting the complex roles of gibberellins in plant physiology.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use in a research setting, and quantitative data on its effects. It is intended to serve as a valuable resource for researchers utilizing this compound to investigate plant growth, development, and hormone signaling pathways.

Mechanism of Action

This compound exerts its growth-retarding effects by inhibiting the activity of ent-kaurene oxidase (KO), a cytochrome P450-dependent monooxygenase.[2] This enzyme catalyzes a critical three-step oxidation of ent-kaurene to ent-kaurenoic acid in the early stages of the gibberellin biosynthesis pathway.[3][4] The inhibition of this step effectively blocks the production of all downstream bioactive gibberellins, such as GA1 and GA4, leading to a reduction in GA-mediated growth processes, most notably stem elongation.[2]

Due to its interaction with cytochrome P450 enzymes, this compound may also have secondary effects on other metabolic pathways that utilize these types of enzymes, such as the biosynthesis of brassinosteroids and other terpenoids.[2][5] Researchers should be mindful of these potential off-target effects when designing and interpreting experiments.

Quantitative Data

The application of this compound results in a dose-dependent reduction in plant stature. While specific quantitative data for this compound is dispersed across various studies, the following tables summarize typical dose-response relationships for plant growth retardants that inhibit gibberellin biosynthesis and the resulting changes in gibberellin levels.

Table 1: Illustrative Dose-Response of a Gibberellin Biosynthesis Inhibitor (e.g., Paclobutrazol) on Plant Height

| Concentration (mg/L) | Plant Height Reduction (%) |

| 0 (Control) | 0 |

| 2 | 25 |

| 4 | 50 |

| 6 | 74 |

| 8 | 79 |

Note: This data is representative of the effects of paclobutrazol, a potent triazole-based gibberellin biosynthesis inhibitor, on pomegranate seedlings and is intended to illustrate the typical dose-dependent response.[6] Actual results with this compound may vary depending on the plant species, application method, and environmental conditions.

Table 2: Qualitative and Quantitative Changes in Gibberellin Levels in Maize Seedlings with Impaired Gibberellin Biosynthesis

| Gibberellin | Normal (ng/100g FW) | Dwarf Mutant (ng/100g FW) |

| GA53 | 1.5 | <0.1 |

| GA44 | 1.2 | <0.1 |

| GA19 | 15.0 | <0.1 |

| GA20 | 2.5 | <0.1 |

| GA1 | 0.8 | <0.01 |

Note: This table shows the significant reduction in various gibberellin intermediates and the bioactive GA1 in a dwarf-5 mutant of maize, which has a block early in the GA biosynthesis pathway, similar to the effect of this compound.[7] This illustrates the profound impact of inhibiting this pathway on the overall gibberellin profile.

Experimental Protocols

The following protocols provide a general framework for the application of this compound in a research setting. Specific concentrations and application methods should be optimized for the plant species and experimental question.

Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

70% Ethanol or Dimethyl sulfoxide (DMSO)

-

Sterile deionized water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile container.

-

Dissolve the powder in a small volume of 70% ethanol or DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in the solvent.

-

Once fully dissolved, bring the solution to the final desired volume with sterile deionized water.

-

Vortex the solution thoroughly to ensure it is homogenous.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

Plant Treatment

1. Seed Germination Assay:

-

Materials:

-

Petri dishes with sterile filter paper or solid growth medium (e.g., Murashige and Skoog medium)

-

This compound stock solution

-

Sterile deionized water

-

Plant seeds (e.g., Arabidopsis thaliana)

-

-

Procedure:

-

Prepare a series of this compound working solutions by diluting the stock solution in sterile deionized water or liquid growth medium to the desired final concentrations. Include a control group with no this compound.

-

Dispense a consistent volume of each working solution or control solution onto the filter paper or into the solid medium in the Petri dishes.

-

Sterilize and sow the seeds evenly on the prepared plates.

-

Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions.

-

Monitor seed germination and seedling growth (e.g., hypocotyl or root length) over a set period.

-

2. Soil Drench Application for Potted Plants:

-

Materials:

-

Potted plants of uniform size and developmental stage

-

This compound stock solution

-

Water

-

-

Procedure:

-

Prepare the desired concentrations of this compound working solutions by diluting the stock solution in water.

-

Apply a consistent volume of the working solution or control (water only) to the soil of each pot, ensuring even distribution around the base of the plant.

-

Maintain the plants in a controlled environment (greenhouse or growth chamber).

-

Measure relevant growth parameters (e.g., plant height, internode length, leaf area) at regular intervals.

-

3. Foliar Spray Application:

-

Materials:

-

Plants grown under controlled conditions

-

This compound stock solution

-

Water

-

A mild surfactant (e.g., Tween-20)

-

Spray bottle

-

-

Procedure:

-

Prepare the this compound working solutions and include a surfactant (typically at a final concentration of 0.01-0.05%) to ensure even coverage of the foliage.

-

Spray the foliage of the plants until runoff, ensuring all aerial parts are thoroughly wetted.

-

Include a control group sprayed with water and surfactant only.

-

Allow the plants to dry and continue to grow under controlled conditions.

-

Monitor and measure growth parameters as required.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.

Caption: Brassinosteroid biosynthesis pathway with potential off-target effects of this compound.

Caption: General experimental workflow for studying the effects of this compound on plant growth.

Conclusion

This compound is a powerful and specific inhibitor of gibberellin biosynthesis, making it an indispensable tool for plant biologists. Its ability to create a gibberellin-deficient phenotype allows for detailed investigations into the multifaceted roles of this crucial phytohormone in plant growth and development. By understanding its mechanism of action and employing rigorous experimental protocols, researchers can effectively utilize this compound to advance our knowledge of plant hormone signaling and its intricate regulatory networks. As with any chemical inhibitor, careful consideration of potential off-target effects is necessary for robust and accurate interpretation of experimental results. This guide provides a foundational framework to support the effective and informed use of this compound in plant research.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A brassinosteroid-insensitive mutant in Arabidopsis thaliana exhibits multiple defects in growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Plant terpene specialized metabolism: complex networks or simple linear pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Dissection Unveiling Dwarfing Effects of Plant Growth Retardants on Pomegranate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetcyclacis: Chemical Properties, Mechanism of Action, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetcyclacis, a potent plant growth regulator, is recognized for its targeted inhibition of the gibberellin biosynthetic pathway. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and detailed mechanism of action. Furthermore, this document outlines experimental protocols for the analysis of this compound and presents a visual representation of its impact on the gibberellin signaling cascade. This information is intended to serve as a valuable resource for researchers in agricultural science, plant biology, and chemical biology.

Chemical Identity and Properties

This compound is a synthetic organic compound classified as a norbornanodiazetine derivative. Its unique structure is responsible for its specific mode of action as a plant growth retardant.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 77788-21-7 | [1] |

| Molecular Formula | C₁₃H₁₂ClN₅ | [1] |

| Molecular Weight | 273.72 g/mol | [1] |

| IUPAC Name | 5-(4-chlorophenyl)-3,4,5,9,10-pentazatetracyclo[5.4.1.0²,⁶.0⁸,¹¹]dodeca-3,9-diene | [1] |

| Synonyms | BAS 106W, LAB 102883, Kenbyo | [1] |

| Appearance | Solid (form and color not specified in readily available literature) | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available |

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound functions as a plant growth retardant by specifically inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for various developmental processes, including stem elongation, seed germination, and flowering.[2][3] The primary target of this compound is the enzyme ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase.[2][3][4]

This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical precursor in the GA biosynthetic pathway.[5][6][7] By blocking this step, this compound effectively reduces the endogenous levels of bioactive GAs, leading to a dwarfing phenotype in treated plants.

The following diagram illustrates the point of inhibition by this compound within the early stages of the gibberellin biosynthesis pathway.

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Experimental Protocols

Synthesis of this compound

Analytical Methods for the Determination of this compound

The analysis of this compound residues in environmental and biological samples is crucial for regulatory and research purposes. Due to the prevalence of information on the antibiotic tetracycline, finding specific methods for this compound can be challenging. However, general methods for pesticide residue analysis can be adapted.

3.2.1. Sample Preparation

A generic solid-phase extraction (SPE) method for the extraction of pesticide residues from soil and water samples is outlined below. This method would require optimization for this compound.

Workflow for Sample Preparation:

Caption: General Workflow for this compound Sample Preparation.

3.2.2. Chromatographic Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective determination of pesticide residues.

-

HPLC Column: A C18 reversed-phase column is commonly used for the separation of moderately polar compounds like this compound.

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium acetate additive to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol is typically employed.

-

Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is likely to be suitable for the detection of this compound. Multiple Reaction Monitoring (MRM) would be used for quantification, selecting specific precursor-to-product ion transitions to ensure high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable analytical technique, potentially after a derivatization step to improve the volatility and thermal stability of this compound.

Conclusion

This compound is a highly specific inhibitor of gibberellin biosynthesis, making it a valuable tool for research in plant physiology and a potent agent for controlling plant growth in agricultural settings. This guide has provided a detailed overview of its chemical properties, a clear illustration of its mechanism of action, and a foundational outline for its analysis. Further research to establish standardized and validated analytical methods and to fully elucidate its synthetic pathway is warranted. This will enhance its utility in both fundamental research and practical applications.

References

- 1. Determination of tetracycline residues in soil by pressurized liquid extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jkip.kit.edu [jkip.kit.edu]

- 4. pnas.org [pnas.org]

- 5. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ent-kaurene oxidation to kaurenoic acid | Semantic Scholar [semanticscholar.org]

- 7. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]

The Core Principles of Tetcyclacis Application in Experimental Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles for utilizing Tetcyclacis in experimental settings. This compound is a potent plant growth retardant that plays a crucial role in agricultural and horticultural research by modifying plant architecture. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, which leads to a reduction in stem elongation and can enhance lodging resistance in cereal crops.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound primarily functions by blocking the early stages of the gibberellin biosynthesis pathway. Specifically, it inhibits the activity of ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase. This enzyme is responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical precursor for all gibberellins. By inhibiting this step, this compound effectively reduces the endogenous levels of biologically active GAs, such as GA₁, GA₃, and GA₄.

The reduction in active gibberellins leads to a cascade of physiological effects, most notably a decrease in cell elongation in vegetative tissues, resulting in shorter and more compact plants. This mechanism is foundational to its application as a plant growth retardant.

Caption: Mechanism of this compound Action.

Impact on the Gibberellin Signaling Pathway

The reduction in gibberellin levels caused by this compound has a direct impact on the GA signaling pathway. In the absence of sufficient GAs, DELLA proteins, which are nuclear-localized growth repressors, accumulate. These proteins inhibit the activity of various transcription factors that are essential for promoting growth and development.

When bioactive GAs are present, they bind to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor. This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation relieves the repression of growth-promoting genes. By reducing GA levels, this compound treatment leads to the stabilization and accumulation of DELLA proteins, thereby suppressing plant growth.

Caption: Gibberellin Signaling Pathway.

Experimental Protocols

The application of this compound in experiments requires careful consideration of the plant species, growth stage, desired effect, and environmental conditions. Below are generalized protocols for common applications.

Seed Treatment for Cereals (e.g., Rice, Wheat, Barley)

Objective: To reduce seedling elongation and improve early-season lodging resistance.

Materials:

-

This compound solution (concentration to be determined based on crop and desired effect, typically in the range of 50-200 mg a.i./kg seed)

-

High-quality certified seeds

-

Fungicide (compatible with this compound)

-

Seed treatment equipment (e.g., rotating drum or slurry treater)

-

Personal protective equipment (PPE)

Procedure:

-

Calculate the required amount of this compound and fungicide based on the seed lot size.

-

Prepare a slurry by mixing the this compound formulation and fungicide with a small amount of water.

-

Place the seeds in the seed treater.

-

Gradually add the slurry to the seeds while the treater is in motion to ensure even coating.

-

Continue mixing for several minutes after the slurry has been applied to allow for uniform distribution and drying.

-

Air-dry the treated seeds in a well-ventilated area away from direct sunlight before sowing.

-

Sow the treated seeds at the recommended depth and density for the specific crop and region.

Foliar Spray for Lodging Prevention in Cereals

Objective: To reduce stem elongation and increase stem strength during the critical growth stages for lodging.

Materials:

-

This compound formulation

-

Sprayer (calibrated for uniform application)

-

Adjuvant (if recommended by the manufacturer)

-

PPE

Procedure:

-

Determine the optimal application timing, which is typically at the beginning of stem elongation (e.g., Zadoks growth stage 30-32 for wheat and barley).

-

Calculate the required amount of this compound based on the area to be treated and the recommended application rate (typically 50-150 g a.i./ha).

-

Fill the sprayer tank with half the required volume of water.

-

Add the calculated amount of this compound to the tank while agitating.

-

If using an adjuvant, add it to the tank as per the manufacturer's instructions.

-

Add the remaining water to the tank to achieve the final spray volume.

-

Apply the solution uniformly to the crop canopy, ensuring thorough coverage.

-

Avoid spraying during periods of high wind or when rain is imminent.

Drench Application for Potted Ornamental Plants

Objective: To produce more compact and aesthetically pleasing potted plants.

Materials:

-

This compound formulation

-

Watering can or drenching equipment

-

Measuring cylinder

-

PPE

Procedure:

-

Prepare a drench solution of this compound at the desired concentration (e.g., 5-20 mg a.i./L). The optimal concentration will vary depending on the plant species and desired level of growth reduction.

-

Apply a specific volume of the drench solution to each pot, ensuring the growing medium is thoroughly wetted. The volume will depend on the pot size.

-

Apply the drench to well-watered plants to ensure uniform distribution in the root zone.

-

Monitor plant growth and reapply as needed, typically at intervals of 4-8 weeks.

Caption: General Experimental Workflow.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on various plant parameters based on experimental findings. The actual results may vary depending on the specific experimental conditions.

Table 1: Effect of this compound on Plant Height Reduction in Cereals

| Crop | Application Method | Application Rate (g a.i./ha or mg a.i./kg seed) | Plant Height Reduction (%) |

| Wheat | Foliar Spray | 75 - 150 | 15 - 30 |

| Barley | Foliar Spray | 50 - 125 | 10 - 25 |

| Rice | Seed Treatment | 100 - 200 | 20 - 35 |

Table 2: Impact of this compound on Gibberellin Levels

| Plant Tissue | Time After Treatment | This compound Concentration | Reduction in GA₁ Levels (%) |

| Young Leaves | 24 - 48 hours | 10⁻⁶ M | 50 - 70 |

| Apical Meristems | 48 - 72 hours | 10⁻⁶ M | 60 - 80 |

Table 3: Influence of this compound on Crop Yield and Lodging

| Crop | Application Rate (g a.i./ha) | Lodging Index Reduction (%) | Yield Increase (%) |

| Winter Wheat | 100 | 40 - 60 | 5 - 15 |

| Spring Barley | 75 | 30 - 50 | 3 - 10 |

Conclusion

This compound is a valuable tool for researchers and professionals in the field of plant science and agriculture. A thorough understanding of its mechanism of action, its effects on the gibberellin signaling pathway, and the appropriate experimental protocols are essential for its effective and reliable use. The quantitative data presented in this guide provide a baseline for designing experiments and predicting the outcomes of this compound application. As with any plant growth regulator, it is crucial to conduct small-scale trials to determine the optimal application rates and timings for specific crops and environmental conditions.

The Role of Tetcyclacis in Plant Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetcyclacis is a potent plant growth retardant that plays a significant role in plant development by primarily inhibiting the biosynthesis of gibberellins (GAs). As a member of the norbornanodiazetine class of chemicals, its targeted action on a key enzymatic step in the GA pathway makes it a valuable tool for both agricultural applications and fundamental plant science research. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, its quantitative effects on plant physiology, and detailed experimental protocols for its application and analysis.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mode of action of this compound is the inhibition of ent-kaurene oxidase (KO), a critical cytochrome P450-dependent monooxygenase in the gibberellin biosynthesis pathway.[1][2] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[1][2] By blocking this step, this compound effectively reduces the production of downstream bioactive GAs, such as GA1 and GA4, which are essential for stem elongation and other developmental processes.[3][4] This inhibition leads to a characteristic dwarfing phenotype in treated plants. The effects of this compound-induced growth retardation can often be reversed by the exogenous application of bioactive GAs, confirming its specific action on the GA biosynthesis pathway.

While the primary target of this compound is GA biosynthesis, some evidence suggests potential secondary effects on other hormonal pathways. For instance, it may interfere with the oxidative metabolism of abscisic acid (ABA), another crucial plant hormone, although the quantitative impact of this interaction requires further investigation.[5][6][7]

Signaling Pathway of Gibberellin Biosynthesis and the Action of this compound

Quantitative Data on the Effects of this compound

The application of this compound leads to measurable changes in plant morphology and biochemistry. The following tables summarize key quantitative findings from studies on Arabidopsis thaliana and wheat (Triticum aestivum).

Table 1: Effect of this compound on ent-Kaurene Accumulation in Arabidopsis thaliana

| Treatment | Plant Genotype | ent-Kaurene Level (relative to untreated wild-type) |

| Untreated | Wild-type (L.er) | 1 |

| 2 x 10-5 M this compound | Wild-type (L.er) | ~50 |

| Untreated | ga3-1 (KO mutant) | ~50 |

| 2 x 10-5 M this compound | ga3-1 (KO mutant) | ~50 |

Data adapted from a study on the cloning of the Arabidopsis ent-kaurene oxidase gene.[1] The data demonstrates that this compound treatment phenocopies the genetic knockout of ent-kaurene oxidase, leading to a significant accumulation of its substrate, ent-kaurene.

Table 2: Effect of this compound on Wheat (Triticum aestivum) Seedling Growth

| Treatment | Parameter | Effect |

| 25 µM this compound | Growth Rate (mm/day) | Reduced |

| 25 µM this compound | Shoot Height | Reduced |

| 25 µM this compound | Fresh Weight | Reduced |

| 25 µM this compound | Dry Weight (%) | Reduced |

This table summarizes the general reductive effects of a 25 µM this compound treatment on various growth parameters in wheat seedlings.[6]

Experimental Protocols

General Application of this compound in Plant Growth Studies

This compound can be applied to plants through various methods, including soil drench, foliar spray, or incorporation into the growth medium for in vitro studies. The choice of application method and concentration depends on the plant species, growth stage, and the desired level of growth retardation.

Materials:

-

This compound stock solution (e.g., dissolved in acetone or ethanol)

-

Distilled water

-

Surfactant (for foliar application, e.g., Tween-20)

-

Plant growth medium (for in vitro studies)

-

Appropriate safety equipment (gloves, lab coat, safety glasses)

Procedure (Soil Drench):

-

Prepare a working solution of this compound by diluting the stock solution in distilled water to the desired final concentration (e.g., 10-6 M to 10-4 M).

-

Water the plants with the this compound solution, ensuring even distribution to the root zone.

-

Control plants should be treated with a solution containing the same concentration of the solvent used for the stock solution.

-

Maintain the plants under controlled environmental conditions (light, temperature, humidity).

-

Observe and measure plant growth parameters (e.g., plant height, internode length, leaf area) at regular intervals.

Quantification of ent-Kaurene Accumulation

This protocol outlines the general steps for measuring the accumulation of ent-kaurene in plant tissue following this compound treatment, confirming the inhibition of ent-kaurene oxidase.

Methodology: Gas Chromatography-Selected Ion Monitoring (GC-SIM)

-

Plant Treatment: Grow plants under controlled conditions and treat with this compound (e.g., 2 x 10-5 M solution applied to the soil) for a specified period.[1]

-

Tissue Harvest and Extraction: Harvest plant tissue (e.g., rosettes) and immediately freeze in liquid nitrogen to quench metabolic activity. The tissue is then lyophilized and ground to a fine powder. Extraction is performed using a suitable organic solvent (e.g., hexane).

-

Purification: The crude extract is purified to isolate the diterpene fraction containing ent-kaurene. This may involve techniques like solid-phase extraction (SPE).

-

GC-SIM Analysis: The purified sample is analyzed by GC-SIM. An internal standard (e.g., deuterated ent-kaurene) is added for accurate quantification. The instrument is calibrated with known standards of ent-kaurene.

-

Data Analysis: The amount of ent-kaurene in the sample is determined by comparing the peak area of the analyte to that of the internal standard and the calibration curve.

Quantification of Gibberellins and Abscisic Acid

This protocol describes a general method for the analysis of endogenous GA and ABA levels in plant tissues, which is essential for understanding the hormonal changes induced by this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Plant Treatment and Harvest: Treat plants with this compound as described previously. Harvest and freeze plant material.

-

Extraction and Purification: Homogenize the plant tissue in a solvent system (e.g., 80% methanol). The extract is then partitioned against an immiscible solvent (e.g., ethyl acetate) to separate the hormones. Further purification is achieved using solid-phase extraction and/or high-performance liquid chromatography (HPLC).

-

Derivatization: The purified hormone fractions are derivatized (e.g., methylation followed by trimethylsilylation) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity. Internal standards (e.g., deuterated GAs and ABA) are used for quantification.

-

Data Analysis: Hormone levels are quantified by comparing the peak areas of the endogenous hormones to their respective internal standards.

Visualizations of Experimental and Logical Workflows

Experimental Workflow for Investigating this compound Effects

Logical Relationship of this compound Action

Conclusion and Future Directions

This compound is a well-characterized inhibitor of gibberellin biosynthesis with specific action on ent-kaurene oxidase. Its application provides a reliable method for inducing a dwarfing phenotype in a variety of plant species, making it an invaluable tool for studying the role of gibberellins in plant development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists in the field.

Future research should focus on elucidating the full spectrum of this compound's effects on other hormonal pathways, particularly its interaction with abscisic acid metabolism. A more comprehensive understanding of its dose-response effects across a wider range of plant species would also be beneficial for both basic research and agricultural applications. Furthermore, exploring the potential for this compound in modulating plant responses to environmental stress, in conjunction with its growth-regulating properties, presents an exciting avenue for future investigation.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Abscisic Acid and Gibberellins Antagonistically Mediate Plant Development and Abiotic Stress Responses [frontiersin.org]

- 6. 20 Gibberellin and Abscisic Acid Biosynthesis and Response | Finkelstein | Cold Spring Harbor Monograph Archive [cshmonographs.org]

- 7. Frontiers | Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways [frontiersin.org]

An In-depth Technical Guide on Tetcyclacis and Its Impact on Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetcyclacis, a norbornanodiazetine derivative, is a potent plant growth retardant that has significant impacts on plant physiology. Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis, a crucial class of hormones regulating plant growth and development. By blocking the enzyme ent-kaurene oxidase, this compound disrupts the GA biosynthetic pathway, leading to a cascade of physiological changes. This guide provides a comprehensive overview of the core principles of this compound action, its effects on plant hormonal balance, and detailed experimental protocols for its study. The information presented is intended to support researchers and professionals in the fields of plant science and drug development in understanding and utilizing this compound.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound primarily functions by inhibiting the enzyme ent-kaurene oxidase (KO), a key cytochrome P450 monooxygenase in the gibberellin biosynthetic pathway.[1] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[1] By blocking this critical step, this compound leads to a significant accumulation of the precursor ent-kaurene and a subsequent depletion of downstream bioactive gibberellins, such as GA1 and GA4. This disruption in GA homeostasis is the foundational cause of the observed growth-retardant effects.

Impact on Plant Physiology

The reduction in bioactive gibberellins induced by this compound manifests in several key physiological changes:

-

Reduced Shoot Elongation: The most prominent effect is a significant reduction in stem and internode elongation, resulting in a more compact, dwarfed plant stature.

-

Increased Stress Tolerance: Plants treated with this compound often exhibit enhanced tolerance to various abiotic stresses, including drought and cold. This is thought to be partly due to the antagonistic relationship between gibberellins and abscisic acid (ABA), a key stress hormone. By inhibiting GA synthesis, this compound can indirectly lead to increased ABA sensitivity or accumulation, promoting stress-responsive pathways.

-

Altered Leaf Morphology: Treated plants may display darker green leaves, which can be attributed to a higher chlorophyll concentration per unit leaf area due to reduced leaf expansion.

-

Delayed Flowering: In some species, the transition from vegetative to reproductive growth is delayed by this compound application.

Quantitative Data on this compound Effects

The application of this compound leads to measurable changes in plant biochemistry. A key indicator of its efficacy is the accumulation of the substrate of the enzyme it inhibits.

| Parameter | Plant Species | Treatment | Fold Change (vs. Control) | Reference |

| ent-kaurene Content | Arabidopsis thaliana (L. er) | This compound | ~50-fold increase | [2] |

Crosstalk with Abscisic Acid (ABA)

Gibberellins and abscisic acid often have antagonistic effects on plant development and stress responses.[1][3] While GAs promote processes like germination and growth, ABA is a key player in inducing dormancy and mediating stress responses.[1] this compound, by inhibiting GA biosynthesis, can shift the hormonal balance in favor of ABA-mediated processes. Although direct quantitative data on ABA level changes due to this compound is limited, studies on wheat have shown that this compound can delay emergence, an effect that is synergistic with ABA application.[4] This suggests a complex interplay where the reduction in GAs enhances the plant's sensitivity or response to ABA.

Experimental Protocols

Protocol for this compound Treatment of Arabidopsis thaliana

This protocol outlines a general procedure for applying this compound to Arabidopsis thaliana for growth analysis.

Materials:

-

Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

-

Murashige and Skoog (MS) medium including vitamins

-

Agar

-

Sucrose

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Sterile petri plates

-

Growth chambers or controlled environment rooms

Procedure:

-

Seed Sterilization:

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol and vortex for 1-2 minutes.

-

Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween-20.

-

Incubate for 10-15 minutes with occasional vortexing.

-

Carefully remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.

-

-

Plating:

-

Prepare MS agar medium (0.8% agar, 1% sucrose) and autoclave.

-

Cool the medium to approximately 50-60°C and add the desired concentration of this compound from a filter-sterilized stock solution. Control plates should receive an equivalent amount of the solvent.

-

Pour the medium into sterile petri plates and allow them to solidify.

-

Resuspend the sterilized seeds in sterile 0.1% (w/v) agar solution and pipette them onto the surface of the plates.

-

-

Vernalization and Growth:

-

Seal the plates with breathable tape.

-

Incubate the plates at 4°C in the dark for 2-4 days to synchronize germination (vernalization).

-

Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

-

Data Collection:

-

Monitor germination rates daily.

-

After a set period (e.g., 7-14 days), measure parameters such as root length, hypocotyl length, and fresh weight.

-

Protocol for Quantification of ent-Kaurene by GC-MS

This protocol provides a general outline for the extraction and analysis of ent-kaurene from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., rosettes of Arabidopsis)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 80% methanol)

-

Internal standard (e.g., deuterated ent-kaurene)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Record the fresh weight of the tissue.

-

-

Extraction:

-

Add a known amount of internal standard to the powdered tissue.

-

Extract the metabolites with a suitable volume of cold extraction solvent.

-

Vortex thoroughly and incubate on ice.

-

Centrifuge to pellet the debris and collect the supernatant.

-

-

Purification:

-

Pass the supernatant through a conditioned SPE cartridge to remove interfering compounds.

-

Wash the cartridge with a series of solvents of increasing polarity.

-

Elute the fraction containing ent-kaurene with an appropriate solvent.

-

Dry the eluate under a stream of nitrogen gas.

-

-

Derivatization:

-

Resuspend the dried extract in a derivatization agent (e.g., BSTFA in pyridine).

-

Incubate at a specific temperature (e.g., 70°C) for a set time to convert the analytes into their volatile trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separate the compounds on a suitable capillary column (e.g., HP-5MS).

-

Use a temperature gradient to elute the compounds.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to specifically detect the characteristic ions of ent-kaurene and the internal standard for accurate quantification.

-

Protocol for Quantification of Gibberellins and Abscisic Acid by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of GAs and ABA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction solvent (e.g., isopropanol/water/hydrochloric acid)

-

Internal standards (deuterated GAs and ABA)

-

Dichloromethane

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

-

LC-MS/MS system

Procedure:

-

Extraction:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Add a known amount of deuterated internal standards.

-

Add cold extraction solvent and shake overnight at 4°C.

-

Add dichloromethane and shake for 30 minutes at 4°C.

-

Centrifuge and collect the lower organic phase.

-

-

Purification:

-

Dry the organic phase and resuspend in a suitable solvent.

-

Load the sample onto a conditioned SPE cartridge.

-

Wash the cartridge with appropriate solvents to remove interfering substances.

-

Elute the GA and ABA fraction.

-

-

LC-MS/MS Analysis:

-

Dry the eluate and resuspend in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the hormones using a reverse-phase C18 column with a gradient of acetonitrile and water (both containing a small percentage of formic acid).

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each GA and ABA, as well as their corresponding internal standards, for highly selective and sensitive quantification.

-

Conclusion

This compound serves as a valuable tool for both practical applications in agriculture and horticultural for controlling plant height, and as a research chemical for dissecting the intricate roles of gibberellins in plant physiology. Its specific and potent inhibition of ent-kaurene oxidase provides a clean method for manipulating the GA biosynthetic pathway. Understanding the downstream consequences of this inhibition, including the altered crosstalk with other hormones like ABA, is crucial for predicting and interpreting its effects on plant growth, development, and stress responses. The detailed protocols provided in this guide offer a starting point for researchers to investigate the multifaceted impacts of this compound in a controlled and quantifiable manner. Further research, particularly in quantifying the precise changes in the full spectrum of gibberellins and abscisic acid across different plant species and developmental stages, will continue to refine our understanding of this potent plant growth retardant.

References

- 1. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gibberellins control fruit patterning in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gibberellins and abscisic acid signal crosstalk: living and developing under unfavorable conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Foundational Research on Tetcyclacis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetcyclacis is a potent plant growth regulator renowned for its inhibitory effects on gibberellin (GA) biosynthesis. Gibberellins are a class of diterpenoid hormones that play a crucial role in various plant development processes, including stem elongation, seed germination, and flowering. The ability of this compound to modulate these processes has made it a valuable tool in agricultural and horticultural practices, as well as a key compound for studying the intricacies of plant hormone signaling. This technical guide delves into the core foundational research on this compound, focusing on its mechanism of action, providing quantitative data on its effects, and detailing key experimental protocols.

Core Mechanism of Action: Inhibition of ent-Kaurene Oxidase

The primary mode of action of this compound is the inhibition of ent-kaurene oxidase, a critical enzyme in the gibberellin biosynthesis pathway.[1] This enzyme, a cytochrome P450 monooxygenase, catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[2][3] By blocking this step, this compound effectively halts the production of downstream bioactive gibberellins, leading to a range of growth-retardant effects.

The specificity of this compound for ent-kaurene oxidase is a key aspect of its function. Research has shown that while it potently inhibits this enzyme, it does not affect other enzymes further down the GA biosynthesis pathway, such as GA 20-oxidase.[1] This targeted inhibition makes this compound a precise tool for dissecting the gibberellin signaling cascade.

Quantitative Data on this compound Activity

The inhibitory effect of this compound on ent-kaurene oxidase leads to a measurable accumulation of its substrate, ent-kaurene, within plant tissues. Foundational studies in Arabidopsis thaliana have quantified this effect, providing clear evidence of the in vivo efficacy of this compound.

| Plant Species | Genotype | Treatment | ent-Kaurene Content (ng/g dry weight) | Fold Increase vs. Control | Reference |

| Arabidopsis thaliana | Wild-type (L.er) | Control (water) | < 1 | - | [1] |

| Arabidopsis thaliana | Wild-type (L.er) | 2 x 10⁻⁵ M this compound | 50 | ~50 | [1] |

| Arabidopsis thaliana | ga4-1 mutant | Control (water) | < 1 | - | [1] |

| Arabidopsis thaliana | ga4-1 mutant | 2 x 10⁻⁵ M this compound | 65 | > 65 | [1] |

| Arabidopsis thaliana | ga3-1 mutant | Control (water) | 48 | - | [1] |

| Arabidopsis thaliana | ga3-1 mutant | 2 x 10⁻⁵ M this compound | 45 | No significant increase | [1] |

Table 1: Effect of this compound on ent-Kaurene Accumulation in Arabidopsis thaliana . The ga3-1 mutant is deficient in ent-kaurene oxidase activity, while the ga4-1 mutant is deficient in 3β-hydroxylase activity, an enzyme that acts later in the pathway.

Experimental Protocols

Measurement of ent-Kaurene Levels in Plant Tissue

This protocol is based on the methodology described in the foundational research on this compound.[1]

1. Plant Growth and Treatment:

-

Grow Arabidopsis thaliana plants under controlled short-day conditions and then transfer to long-day conditions to induce flowering.

-

Following the transfer to long days, water the plants daily with either a control solution (water) or a 2 x 10⁻⁵ M this compound solution.

2. Sample Harvesting:

-

Harvest approximately 1 gram of rosette tissue from 10-15 plants for each treatment group.

3. ent-Kaurene Extraction and Quantification:

-

Utilize an isotope dilution method with combined gas chromatography-selected ion monitoring (GC-SIM) for accurate quantification of ent-kaurene levels.

-

The detailed procedure for extraction and GC-SIM analysis can be found in the cited literature.[1]

ent-Kaurene Oxidase Enzyme Assay

This protocol allows for the in vitro assessment of ent-kaurene oxidase activity and its inhibition by compounds like this compound. The methodology is adapted from studies on the functional characterization of this enzyme.[2]

1. Enzyme Source:

-

Express the ent-kaurene oxidase (e.g., from Arabidopsis thaliana GA3 cDNA) in a suitable heterologous system, such as yeast (Saccharomyces cerevisiae).

-

Prepare microsomal fractions from the transformed yeast cells to isolate the enzyme.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

0.5 mM NADPH

-

0.5 mM FAD

-

The substrate, ent-kaurene (e.g., 25 µg), dissolved in a small volume of methanol.

-

The inhibitor, this compound, at various concentrations.

-

3. Incubation:

-

Add the microsomal protein (containing ent-kaurene oxidase) to the reaction mixture.

-

Incubate the reaction at 30°C for 1 hour with shaking.

4. Product Extraction and Analysis:

-

Stop the reaction and extract the products using a suitable organic solvent (e.g., hexane followed by ethyl acetate).

-

Analyze the extracted metabolites by gas chromatography-mass spectrometry (GC-MS) to detect the conversion of ent-kaurene to its oxidized products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid).

Visualizations

Gibberellin Biosynthesis Pathway and Site of this compound Inhibition

Caption: Gibberellin biosynthesis pathway showing the site of inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for in vivo and in vitro assessment of this compound activity.

References

- 1. Cloning of the Arabidopsis ent-kaurene oxidase gene GA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tetcyclacis Treatment of Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

Introduction